Enabling the (E)-5-(2-Bromovinyl)uridine (BVRU) Synthesis Pathway: A Validated Prodrug Intermediate
(E)-5-(2-Carbomethoxyvinyl)uridine is the direct synthetic precursor to (E)-5-(2-carboxyvinyl)uridine and subsequently to (E)-5-(2-bromovinyl)uridine (BVRU), a compound with documented anti-HSV-1 activity. In the published route, the methyl ester is saponified to the free acid, which is then converted to BVRU. [1] BVRU exhibited a minimum inhibitory concentration (MIC) of 10.3 µM against HSV-1 in Vero cell-based cytopathic effect (CPE) reduction assays, while the reference compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) showed greater potency (MIC approximately 0.1 µM). [1] This prodrug intermediate role is absent for 5-iodouridine and 5-bromouridine, which cannot be transformed into the bromovinyl series via this sequence.
| Evidence Dimension | Conversion yield to downstream active antiviral (BVRU) and subsequent anti-HSV-1 activity |
|---|---|
| Target Compound Data | Not directly reported as free compound; serves as an intermediate that is converted to BVRU, which shows MIC = 10.3 µM against HSV-1 (Vero cells, CPE assay) [1] |
| Comparator Or Baseline | (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) MIC ≈ 0.1 µM; 5-iodouridine and 5-bromouridine do not yield BVRU via analogous chemistry [1] |
| Quantified Difference | ~100-fold lower potency for downstream product BVRU vs. BVDU, but complete synthetic pathway advantage over non-bromovinyl precursors |
| Conditions | HSV-1 (strain F) in Vero cell monolayer CPE reduction assay; synthesis via Pd-catalyzed Heck coupling of methyl acrylate to 5-iodouridine [1] |
Why This Matters
For researchers developing next-generation bromovinyl uridine antivirals, (E)-5-(2-carbomethoxyvinyl)uridine is the obligatory late-stage intermediate; no alternative starting material provides the same direct access to the BVRU pharmacophore.
- [1] De Clercq E, Desgranges C, Herdewijn P, Sim IS, Jones AS, McLean MJ, Walker RT. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. J Med Chem. 1986;29(2):213-217. doi:10.1021/jm00152a008 View Source
